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Compound of Interest

Compound Name: Glutaryl-gly-arg-amc hcl

CAS No.: 103213-40-7

Cat. No.: B008755

Get Quote

Executive Summary
Glutaryl-Gly-Arg-AMC HCl is a high-purity, fluorogenic peptide substrate designed for the

kinetic analysis of trypsin-like serine proteases, with a distinct specificity for Urokinase-type

Plasminogen Activator (uPA). Its utility lies in the precise cleavage of the amide bond between

the C-terminal Arginine and the 7-amino-4-methylcoumarin (AMC) fluorophore. This guide

details the molecular architecture, cleavage thermodynamics, and a validated protocol for

enzymatic assays, ensuring reproducibility in drug discovery and biochemical characterization.

Part 1: Chemical Architecture & Molecular Logic
The substrate consists of four distinct functional modules, each engineered for a specific

biochemical purpose.
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Component Chemical Identity Function

N-Cap Glutaryl (Glt)

A 5-carbon dicarboxylic acid

linker (

). It acylates the N-terminus,

blocking aminopeptidase

degradation and increasing

aqueous solubility via its

terminal carboxylate charge.

Spacer Glycine (Gly)

Provides conformational

flexibility, allowing the active

site of the enzyme to access

the scissile bond without steric

hindrance.

Recognition Arginine (Arg)

The P1 residue. uPA is a

serine protease with a deep S1

pocket containing an Aspartate

residue (Asp189 in

chymotrypsin numbering),

which forms a salt bridge with

the positively charged

Guanidinium group of Arginine.

Reporter AMC

7-Amino-4-methylcoumarin.[1]

[2][3][4] A fluorophore that is

non-fluorescent (or weakly

blue) when amide-bonded but

highly fluorescent (blue-cyan)

when released.

Salt Form HCl

Hydrochloride salt.[3]

Enhances the stability and

solubility of the Guanidinium

group on the Arginine.

The Cleavage Site
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The scissile bond is the amide linkage connecting the carbonyl carbon of Arginine (Arg) and the

exocyclic amino nitrogen of the AMC ring.

Mechanism of Fluorescence:

Intact State: The electron lone pair on the AMC nitrogen is delocalized into the peptide bond,

quenching fluorescence (Peptide-AMC).

Cleaved State: Proteolysis breaks this bond. The lone pair is restored to the coumarin

system, enabling a strong intramolecular charge transfer (ICT) upon excitation, resulting in

intense fluorescence.

Part 2: Visualizing the Mechanism
The following diagram illustrates the enzymatic hydrolysis pathway and the resulting signal

generation.
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Figure 1: The catalytic cycle of Glutaryl-Gly-Arg-AMC hydrolysis. The enzyme recognizes the

Arg residue, forms a complex, and hydrolyzes the amide bond, releasing the fluorescent AMC

reporter.

Part 3: Enzymatic Specificity & Kinetics
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While uPA (Urokinase) is the primary target, researchers must be aware of cross-reactivity

profiles to ensure assay validity.

Primary Target: uPA (High specificity due to the Gly-Arg sequence preference).

Secondary Targets:

tPA (Tissue Plasminogen Activator): Will cleave this substrate, though often with different

kinetic efficiency (

).

Trypsin: As a broad-spectrum protease, trypsin will rapidly cleave at the Arg site. Use

trypsin inhibitors (e.g., Soybean Trypsin Inhibitor) if contamination is suspected in complex

lysates.

Kinetic Parameters:

: Typically in the range of 50–200 µM for uPA, depending on buffer ionic strength and pH.

Excitation Max: 360–380 nm[2]

Emission Max: 440–460 nm[2][3][5]

Part 4: Validated Experimental Protocol
This protocol is designed for a 96-well microplate format using a fluorescence plate reader.

Reagent Preparation
Assay Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-20 (to prevent surface adsorption).

Note: BSA (0.1%) can be added for enzyme stability but may increase background if

impure.

Substrate Stock (10 mM): Dissolve 1 mg of Glutaryl-Gly-Arg-AMC HCl (MW ~500-600

g/mol depending on hydration/salt) in high-grade DMSO.

Storage: Aliquot and store at -20°C. Protect from light.
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Enzyme Solution: Dilute uPA to ~10-100 nM in Assay Buffer just prior to use.

Assay Workflow Diagram
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Figure 2: Step-by-step workflow for the fluorometric uPA activity assay.

Step-by-Step Procedure
Blank Setup: Add 50 µL of Assay Buffer to "Blank" wells.

Enzyme Addition: Add 50 µL of diluted uPA enzyme to "Test" wells.

Substrate Initiation: Add 50 µL of 200 µM Substrate Solution (diluted from DMSO stock into

Assay Buffer) to all wells. Final concentration = 100 µM.
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Measurement: Immediately place in a pre-warmed (37°C) fluorescence plate reader.

Kinetics: Measure fluorescence every 30-60 seconds for 20-30 minutes.

Excitation: 380 nm

Emission: 460 nm[2][3][5]

Gain: Set such that the highest standard (if used) is ~80% of max signal.

Part 5: Data Analysis & Troubleshooting
Calculating Enzyme Activity[3][6]

Plot Data: Graph Relative Fluorescence Units (RFU) vs. Time (min).

Determine Slope: Identify the linear range of the reaction (usually the first 5-10 minutes).

Calculate the slope (

).

Subtract Background: Subtract the slope of the "No Enzyme" blank from the "Test" slope.

Quantification: Use an AMC standard curve to convert RFU to picomoles of product

released.

Troubleshooting Table
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Issue Probable Cause Corrective Action

High Background
Spontaneous hydrolysis or free

AMC in stock.

Check stock purity. Ensure pH

is not > 9.0. Store stock in

darkness.[5]

Non-Linear Rate
Substrate depletion or Enzyme

instability.

Reduce enzyme concentration.

Add 0.1% BSA to buffer.

Inner Filter Effect
Substrate concentration too

high (>200 µM).

High absorbance of the

substrate at 380nm can block

excitation. Dilute substrate.[6]

Low Signal
Wrong filter set or pH

mismatch.

Verify Ex/Em 380/460.[2]

Ensure pH is optimized for uPA

(pH 8.8 is optimal).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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